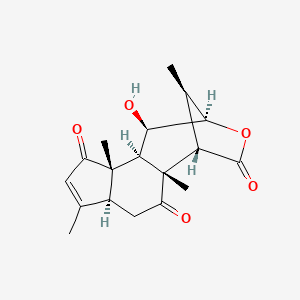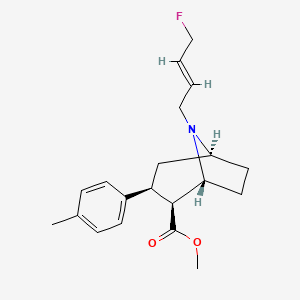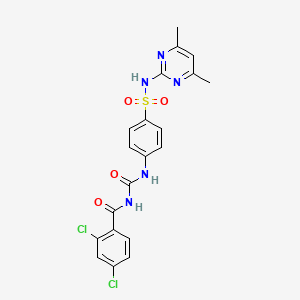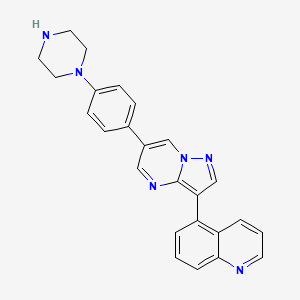![molecular formula C20H22ClNO4 B608566 (S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid CAS No. 1308256-94-1](/img/structure/B608566.png)
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid
Übersicht
Beschreibung
LHW090-A7 ist ein potenzieller Inhibitor der neutralen Endopeptidase (NEP), eines Enzyms, das für die metabolische Inaktivierung von Enkephalinen verantwortlich ist. NEP-Inhibitoren wie LHW090-A7 haben sich als vielversprechend erwiesen, die Plasmaspiegel von endogenen atrialen natriuretischen Peptiden zu erhöhen, die die Aktivität des Renin-Angiotensin-Aldosteron-Systems blockieren, antihypertrophe und antiproliferative Wirkungen haben und den sympathischen Antrieb reduzieren .
Herstellungsmethoden
Die Synthesewege und Reaktionsbedingungen für LHW090-A7 befinden sich noch in der Entwicklung. Es ist bekannt, dass die Verbindung ein kristalliner Feststoff mit einem Molekulargewicht von 397,8 und der Formel C20H21ClNO4·Na ist. Sie ist in DMSO geringfügig löslich und in Dimethylformamid besser löslich .
Wissenschaftliche Forschungsanwendungen
LHW090-A7 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Forschungswerkzeug verwendet, um die Hemmung der neutralen Endopeptidase und ihre Auswirkungen auf das natriuretische Peptidsystem zu untersuchen. Diese Verbindung hat potenzielle therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen, da sie die Plasmaspiegel von endogenen atrialen natriuretischen Peptiden erhöhen kann, die antihypertrophe, antiproliferative und natriuretische Wirkungen haben können .
Wirkmechanismus
LHW090-A7 entfaltet seine Wirkungen durch Hemmung der neutralen Endopeptidase, einem Enzym, das für die metabolische Inaktivierung von Enkephalinen verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht LHW090-A7 die Plasmaspiegel von endogenen atrialen natriuretischen Peptiden, die die Aktivität des Renin-Angiotensin-Aldosteron-Systems blockieren, den sympathischen Antrieb reduzieren und antihypertrophe und antiproliferative Wirkungen haben .
Wirkmechanismus
Target of Action
LHW090-A7, also known as LHW090-a7 acid or (S)-3-(3’-Chloro-[1,1’-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid, is a potential inhibitor of neutral endopeptidase (NEP) . NEP, a zinc-dependent, membrane-bound endopeptidase, is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .
Mode of Action
LHW090-A7 interacts with its target, NEP, by inhibiting its activity . This inhibition leads to an increase in plasma levels of endogenous atrial natriuretic peptides (NPs) . NPs block the activity of the renin-angiotensin-aldosterone system, have antihypertrophic and antiproliferative effects, and reduce sympathetic drive .
Biochemical Pathways
The inhibition of NEP by LHW090-A7 affects the biochemical pathways involving vasoactive peptides and peptides involved in natriuresis and diuresis . NEP is implicated in proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines . Therefore, the inhibition of NEP can regulate these signaling pathways both indirectly and directly .
Pharmacokinetics
The solubility of lhw090-a7 is reported to be ≤1mg/ml in dmso and 5mg/ml in dimethyl formamide . These properties may influence its bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of NEP by LHW090-A7 results in increased plasma levels of endogenous atrial natriuretic peptides (NPs) . This leads to the blocking of the renin-angiotensin-aldosterone system, antihypertrophic and antiproliferative effects, and a reduction in sympathetic drive . Additionally, NEP inhibitors like LHW090-A7 are expected to trigger natriuretic and diuretic effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
LHW090-A7 interacts with NEP, an enzyme essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis . The inhibition of NEP by LHW090-A7 has been shown to increase plasma levels of endogenous atrial natriuretic peptides (NPs), which block the activity of the renin-angiotensin-aldosterone system, have antihypertrophic and antiproliferative effects, and reduce sympathetic drive .
Cellular Effects
It is known that NEP, the enzyme that LHW090-A7 inhibits, is indirectly and directly involved in the regulation of signaling pathways . NEP is implicated in proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines .
Molecular Mechanism
The molecular mechanism of LHW090-A7 involves its interaction with NEP. By inhibiting NEP, LHW090-A7 indirectly and directly regulates signaling pathways. This includes the proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines .
Temporal Effects in Laboratory Settings
Current studies are focused on understanding the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Current studies aim to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that LHW090-A7 is involved in are primarily related to its interaction with NEP. NEP is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .
Transport and Distribution
Current studies aim to understand any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Current studies aim to understand any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for LHW090-A7 are still under development. it is known that the compound is a crystalline solid with a molecular weight of 397.8 and a formula of C20H21ClNO4·Na. It is slightly soluble in DMSO and more soluble in dimethyl formamide .
Analyse Chemischer Reaktionen
LHW090-A7 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse- und Substitutionsreaktionen. Die Verbindung ist ein potenzieller Inhibitor der neutralen Endopeptidase, die Peptide auf der Aminoseite hydrophober Reste hydrolysiert. Dieser Prozess ist für die Verarbeitung und den Abbau von vasoaktiven Peptiden sowie von Peptiden, die an Natriurese und Diurese beteiligt sind, unerlässlich .
Vergleich Mit ähnlichen Verbindungen
LHW090-A7 ähnelt anderen neutralen Endopeptidase-Inhibitoren wie Sacubitril, Phosphoramidon Dinatrium, Sacubitril Hemicalcium, NEP-IN-1, Racecadotril, Sacubitril/Valsartan, Thiorphan und Sacubitril. LHW090-A7 ist einzigartig in seiner spezifischen molekularen Struktur und seinen potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen .
Eigenschaften
IUPAC Name |
(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)/t13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYAUIUPDMSWJH-UGSOOPFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308256-94-1 | |
| Record name | LHW090-A7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308256941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHW090-A7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUQ5JTB7HR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)
![3-(2-(3-(Morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol](/img/structure/B608496.png)
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluoro-2-methylphenyl)pyrazole-3-carboxamide](/img/structure/B608498.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)



